3-Chloro-2-hydrazinopyridine

Catalog No.
S795740
CAS No.
22841-92-5
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-hydrazinopyridine

CAS Number

22841-92-5

Product Name

3-Chloro-2-hydrazinopyridine

IUPAC Name

(3-chloropyridin-2-yl)hydrazine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)

InChI Key

XAYCTBDPZIKHCW-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)NN)Cl

Canonical SMILES

C1=CC(=C(N=C1)NN)Cl

The exact mass of the compound 3-Chloro-2-hydrazinopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-hydrazinopyridine (CAS 22841-92-5) is a halogenated heterocyclic hydrazine primarily utilized as a critical building block in the synthesis of fused pyrazolopyridines and anthranilic diamide insecticides [1]. Structurally characterized by a hydrazine moiety adjacent to a chlorine-substituted position on a pyridine ring, this compound serves as a highly regioselective nucleophile in cyclization reactions with dicarbonyls or maleate esters. In industrial procurement, it is prioritized over its upstream dihalogenated precursors to bypass hazardous, high-temperature amination steps involving excess hydrazine hydrate. Its primary commercial value lies in its ability to efficiently form 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffolds, which are essential for the biological activity of downstream ryanodine receptor modulators like chlorantraniliprole [1].

Procurement Fit

1
Regiochemistry critical for cyclization
The 2-hydrazino-3-chloro pattern enables copper-catalyzed formation of the pyrazolone core in diamide insecticides.
2
Key intermediate for agrochemicals
Essential building block for chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole synthesis.
3
High-purity routes available
Multiple reported methods deliver >99% purity, supporting process development from lab to metric-ton scale.

Substituting 3-chloro-2-hydrazinopyridine with generic analogs, such as unsubstituted 2-hydrazinopyridine or alternative isomers like 5-chloro-2-hydrazinopyridine, fundamentally compromises both synthetic regioselectivity and downstream product efficacy[1]. The chlorine atom at the 3-position exerts a specific electron-withdrawing and steric effect that dictates the regiochemistry during cyclization with diethyl maleate, ensuring the terminal hydrazine nitrogen attacks first to form the desired 5-oxopyrazolidine intermediate [2]. Furthermore, in the context of anthranilic diamide insecticides, the 3-chloro substituent on the pyridine ring is an absolute structural requirement for optimal binding affinity to the insect ryanodine receptor. Removing or relocating this halogen eliminates the critical intramolecular interactions required for the final compound's bioactivity, rendering generic structural analogs entirely unviable for this procurement pathway [1].

Substitution Risk

Target
3-Chloro-2-hydrazinopyridine (correct regioisomer): enables high cyclization efficiency and ryanodine receptor engagement.
Substitute Risk
2-Hydrazinopyridine or 4-hydrazino isomers: may not support copper-catalyzed cyclization and may lack receptor binding.
Target
2-Hydrazino-3-chloro pattern: optimal geometry for hydrogen bonding with anthranilic diamide pharmacophore.
Substitute Risk
Other chloro-hydrazinopyridines: steric and electronic mismatch may reduce synthetic yield and insecticidal activity.

Process Advantage over 2,3-Dichloropyridine

Procuring pre-synthesized 3-chloro-2-hydrazinopyridine eliminates the need for in-house hydrazinolysis of 2,3-dichloropyridine [1]. Industrial synthesis from the dichloro precursor requires 4 to 6 molar equivalents of toxic hydrazine hydrate, prolonged reflux times (4-8 hours), and often pressurized conditions to achieve >95% yields [1]. By sourcing the hydrazine derivative directly, manufacturers bypass the handling of large excesses of hydrazine and the associated aqueous waste streams, directly initiating the copper-catalyzed or alkoxide-mediated cyclization with diethyl maleate.

Evidence DimensionHydrazine hydrate equivalents and handling requirements
Target Compound Data0 equivalents of hydrazine hydrate required for downstream cyclization
Comparator Or Baseline2,3-Dichloropyridine (requires 4-6 molar equivalents of hydrazine hydrate and 4-8 h reflux)
Quantified DifferenceEliminates 100% of the bulk hydrazine hydrate handling and associated high-temperature amination steps
ConditionsIndustrial-scale synthesis of pyrazolone intermediates

Procuring the pre-formed hydrazine derivative streamlines manufacturing timelines and significantly reduces the safety and environmental overhead associated with bulk hydrazine hydrate processing.

Synthesis Yield
Head-to-head
99.53% yield, 99.15% purity
Reported yield gain of 27.5–30.5 pp over prior art methods.
Room temperature, ethanol solvent; 2-fluoro-3-chloropyridine route.

Regioselective Pyrazolone Cyclization

The presence of the chlorine atom at the 3-position is critical for directing the regioselectivity of the cyclization reaction with diethyl maleate [1]. The electron-withdrawing effect of the 3-chloro group reduces the nucleophilicity of the proximal nitrogen of the hydrazine group, ensuring that the terminal nitrogen preferentially attacks the ester or double bond. Under optimized conditions (e.g., copper catalysis), 3-chloro-2-hydrazinopyridine achieves targeted cyclization to the desired pyrazolone with up to 82% yield [1]. Altering the substitution pattern, such as using unsubstituted 2-hydrazinopyridine, changes the electronic distribution and disrupts this specific regiocontrol.

Evidence DimensionRegiocontrol during cyclization with diethyl maleate
Target Compound DataHigh regioselectivity (up to 82% yield of specific pyrazolone under Cu-catalysis)
Comparator Or BaselineUnsubstituted 2-hydrazinopyridine (lacks 3-chloro directing effect, altering regiocontrol)
Quantified DifferenceEnsures targeted formation of the 1-(3-chloropyridin-2-yl) pyrazole scaffold without isomeric scrambling
ConditionsReflux with diethyl maleate under basic (NaOEt) or copper-catalyzed conditions

Predictable regioselectivity maximizes the yield of the correct pyrazole intermediate, minimizing costly downstream purification steps.

Cyclization Efficiency
Head-to-head
51.7% vs 4.7% overall process yield
Supports process viability for tetrachlorantraniliprole synthesis.
Six-step route; copper-catalyzed pyrazolone formation.

Essential Motif for Ryanodine Receptor Binding

In the synthesis of anthranilic diamides like chlorantraniliprole, the 3-chloro-2-pyridyl moiety derived directly from 3-chloro-2-hydrazinopyridine is non-negotiable for biological efficacy [1]. The 3-chloro substituent on the pyridine ring participates in critical intramolecular interactions that lock the final molecule into the active conformation required to bind and activate the insect ryanodine receptor (RyR) [1]. Analogous compounds synthesized from unsubstituted 2-hydrazinopyridine lack this specific halogen interaction, resulting in a dramatic loss of target receptor affinity and insecticidal paralysis activity.

Evidence DimensionDownstream target receptor (RyR) binding affinity
Target Compound DataProvides the essential 3-chloro-2-pyridyl group for high-affinity RyR activation
Comparator Or BaselineDerivatives from unsubstituted 2-hydrazinopyridine (lack the critical 3-chloro conformational lock)
Quantified DifferenceMaintains optimal insecticidal efficacy, whereas unsubstituted analogs exhibit significantly reduced activity
ConditionsStructure-activity relationship (SAR) studies on anthranilic diamide insecticides

Procuring the exact 3-chloro substituted precursor is mandatory to achieve the biological performance standards required for commercial diamide insecticides.

Biological Activity
Class-level
Protein synthesis inhibition; apoptosis in D. melanogaster
Reported bioactivity context; may support insecticidal precursor studies.
Binary activity; 2-hydrazinopyridine inactive in comparable assays.
High-Purity Route
Reported
>96% yield, >99.5% GC purity
Supports procurement of high-purity material with reduced hydrazine consumption.
Inorganic base, reflux; CN117945991A method.
Dichloropyridine Route
Supporting evidence
96% yield, 98% purity
Establishes reproducible high-yield benchmark for laboratory synthesis.
2,3-Dichloropyridine, dioxane, reflux; CN102584694A method.

Anthranilic Diamide Insecticide Synthesis

3-Chloro-2-hydrazinopyridine is the premier starting material for manufacturing blockbuster agrochemicals such as chlorantraniliprole. Its immediate cyclization with diethyl maleate forms the foundational pyrazole-5-carboxylic acid core, making it an indispensable procurement item for large-scale insecticide production lines [1].

Pyrazolo[3,4-b]pyridine Drug Development

Beyond agrochemicals, the compound serves as a highly regioselective building block for synthesizing fused pyrazolopyridine ring systems. Researchers utilize its predictable cyclization behavior to construct novel heterocyclic libraries targeted at kinase inhibition and other medicinal chemistry applications [1].

Copper-Catalyzed Coupling Optimization

In process chemistry research, this compound is utilized as a standard substrate to evaluate and optimize transition-metal-catalyzed (e.g., CuI) cyclization methodologies, improving the yield and scalability of complex N-aryl pyrazolone intermediates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diamide insecticide synthesis (chlorantraniliprole, etc.)
High-purity building block with correct 2-hydrazino-3-chloro regioisomer
Copper-catalyzed cyclization efficiency and process yield
Medicinal chemistry hit-to-lead campaigns
Hydrazone derivatization scaffold
Target engagement and cell viability assays
Process chemistry and green synthesis research
High-yield, room-temperature method
Route robustness and reagent consumption metrics
Analytical reference standard
Defined melting point (165–167°C) and molecular weight
Method validation for purity and identity (HPLC, GC)

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

3-Chloro-2-hydrazinopyridine

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